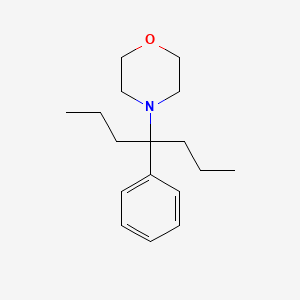

Morpholine, 4-(1-phenyl-1-propylbutyl)-

Description

"Morpholine, 4-(1-phenyl-1-propylbutyl)-" is a substituted morpholine derivative characterized by a branched alkyl chain (1-phenyl-1-propylbutyl) attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

CAS No. |

835654-16-5 |

|---|---|

Molecular Formula |

C17H27NO |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

4-(4-phenylheptan-4-yl)morpholine |

InChI |

InChI=1S/C17H27NO/c1-3-10-17(11-4-2,16-8-6-5-7-9-16)18-12-14-19-15-13-18/h5-9H,3-4,10-15H2,1-2H3 |

InChI Key |

WSMXTFWXWZUTNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C1=CC=CC=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-phenyl-1-propylbutyl)- typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as morpholine and 1-phenyl-1-propylbutyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the morpholine, making it more nucleophilic.

Nucleophilic Substitution: The deprotonated morpholine reacts with 1-phenyl-1-propylbutyl chloride in a nucleophilic substitution reaction, resulting in the formation of Morpholine, 4-(1-phenyl-1-propylbutyl)-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(1-phenyl-1-propylbutyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(1-phenyl-1-propylbutyl)- has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-phenyl-1-propylbutyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Key Findings

Synthetic Challenges: The target compound’s branched alkyl chain may require multi-step synthesis, similar to the 1-(4-aminophenyl)-2-morpholinoethan-1-one synthon, which involves nucleophilic substitution and nitro group reduction . Structural mischaracterization risks, as seen with VPC-14449 (incorrect bromine positioning in initial synthesis), highlight the importance of rigorous NMR validation for substituted morpholines .

Safety and Handling :

- 4-(3,3-diphenylpropenyl)morpholine (CAS 13150-58-8) is classified as acutely toxic and irritating to skin/eyes, necessitating stringent protective measures during handling . In contrast, brominated analogs (e.g., CAS 952289-95-1) lack explicit hazard data, suggesting variability in toxicity profiles among morpholine derivatives .

Pharmacological Potential: While VPC-14449 demonstrates DNA-binding activity, the target compound’s pharmacological relevance remains speculative without direct evidence. Its lipophilic substituent may favor blood-brain barrier penetration, a trait shared with some neuroactive morpholine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.